![molecular formula C22H29N3O3S B3006509 2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1007025-56-0](/img/structure/B3006509.png)
2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
The compound “2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline core, which is an important structural motif of various natural products and therapeutic lead compounds . This core is functionalized with a sulfonyl group attached to a 1H-pyrazol ring, which itself is substituted with a cyclohexylacetyl group and two methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multicomponent reactions, particularly those involving the functionalization of the C(1) position of the tetrahydroisoquinoline . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Nowadays, more environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. The tetrahydroisoquinoline core could undergo reactions at the C(1) position . The sulfonyl group attached to the 1H-pyrazol ring could also participate in reactions, particularly if the compound is used as a reagent in organic synthesis.properties
IUPAC Name |
2-cyclohexyl-1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-16-22(17(2)25(23-16)21(26)14-18-8-4-3-5-9-18)29(27,28)24-13-12-19-10-6-7-11-20(19)15-24/h6-7,10-11,18H,3-5,8-9,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJMMLCNSQUFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CC2CCCCC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline |
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